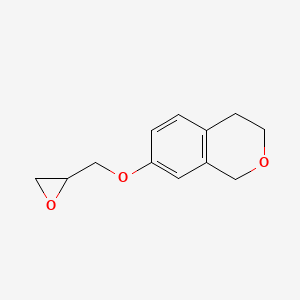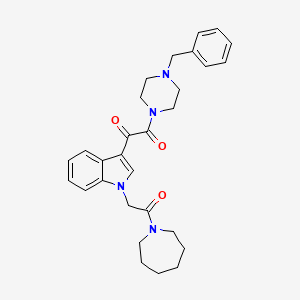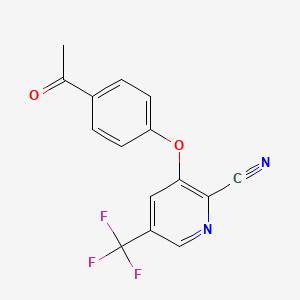![molecular formula C16H16N6O3 B2519568 5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-carbonyl]-1,2-oxazol CAS No. 2097903-40-5](/img/structure/B2519568.png)
5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-carbonyl]-1,2-oxazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole is a compound characterized by its unique chemical structure, which integrates several heterocyclic systems
Wissenschaftliche Forschungsanwendungen
This compound has found several applications in scientific research:
Medicinal Chemistry: Potential use in drug discovery and design, especially as a lead compound for developing novel therapeutics targeting specific enzymes or receptors.
Biology: Utilized in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.
Industry: Employed in the synthesis of advanced materials, such as polymers and catalysts.
Wirkmechanismus
Target of action
The compound “5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole” contains a triazole and a pyrimidine ring. Compounds containing these structures are known to interact with a variety of enzymes and receptors .
Biochemical pathways
Without specific studies on this compound, it’s challenging to determine the exact biochemical pathways it affects. Triazole compounds have been found to exhibit a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Biochemische Analyse
Biochemical Properties
5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole, due to its pyrazolo[1,5-a]pyrimidine core, may interact with various enzymes and proteins involved in purine metabolism
Cellular Effects
Related pyrazolo[1,5-a]pyrimidines have shown cytotoxic activities against various cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole typically involves a multistep process. Each step focuses on the careful assembly of the different functional groups:
Cyclopropyl group integration: This initial step often involves cyclopropanation reactions using reagents like diazo compounds or halogenated hydrocarbons.
Construction of the triazolo[1,5-a]pyrimidine core: This step usually employs cyclization reactions under acidic or basic conditions to build the triazole and pyrimidine rings.
Formation of the oxazole ring: The oxazole moiety can be synthesized via cyclodehydration reactions using appropriate precursors such as α-hydroxyketones or α-chloroketones.
Azetidine ring incorporation: Azetidine synthesis is commonly achieved through nucleophilic substitution or cyclization reactions involving aziridines and suitable nucleophiles.
Final assembly: The coupling of these moieties often involves specific reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production scales up these processes, often relying on continuous flow systems to enhance efficiency and yield. Process optimization includes the fine-tuning of reaction times, temperatures, and solvent systems to minimize side reactions and increase overall productivity.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidative transformations, especially at positions susceptible to electron-donating substituents.
Reduction: Reduction reactions may target specific sites like the carbonyl group within the oxazole moiety.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, particularly involving the azetidine and oxazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogenated compounds (e.g., N-bromosuccinimide (NBS)), amines, and other nucleophiles
Major Products Formed from these Reactions
Depending on the reaction conditions, products can include oxidized derivatives, reduced forms, or substituted analogs with various functional group modifications.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, 5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole stands out due to its unique chemical scaffold and versatile reactivity. Here are a few similar compounds:
5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolyl}oxy)azetidine-1-carbonyl]-1,2-oxazole: A similar compound lacking the pyrimidine ring.
3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-cyclopropyl-1H-pyrazole: Features a pyrazole ring instead of oxazole.
2-Cyclopropyl-3-{3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl}-1H-indole: Replaces the oxazole ring with an indole moiety.
Each compound brings its own set of chemical properties and potential applications, making this field incredibly rich and diverse. This compound's uniqueness lies in its specific ring system and potential for diverse chemical reactions and applications.
Hope this paints a vivid picture of 5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole. Anything specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-9-4-14(22-16(19-9)17-8-18-22)24-11-6-21(7-11)15(23)12-5-13(25-20-12)10-2-3-10/h4-5,8,10-11H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNCMFFDCADTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=NOC(=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide](/img/structure/B2519486.png)
![N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2519487.png)
![3-hydroxy-3-(3-nitrophenyl)-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2519491.png)
![1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2519492.png)





![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2519502.png)
![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519504.png)
![4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide](/img/structure/B2519507.png)

